molecular formula CH3NO B1209246 Formaldoxime CAS No. 75-17-2

Formaldoxime

Cat. No.: B1209246
CAS No.: 75-17-2
M. Wt: 45.041 g/mol
InChI Key: SQDFHQJTAWCFIB-UHFFFAOYSA-N
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Description

Formaldoxime (CH₂=NOH) is the simplest oxime, derived from formaldehyde and hydroxylamine. Its planar structure (Fig. 1) was confirmed via microwave spectroscopy, with bond lengths of C=N (1.276 Å) and N–O (1.408 Å), and bond angles such as H–C–N (121°46′ for cis and 115°33′ for trans configurations) . The compound exists as a colorless liquid (boiling point: 84°C) or gas and is highly reactive due to its imine N-oxide functional group .

Synthesis: this compound is synthesized by reacting formaldehyde with hydroxylamine hydrochloride, followed by extraction with ether . Electrochemical methods using nitrate and formaldehyde on Mn-based catalysts achieve high yield rates (0.251 mmol cm⁻² h⁻¹) .

Preparation Methods

Classical Aqueous Synthesis from Formaldehyde and Hydroxylamine

The traditional method for formaldoxime synthesis involves the reaction of formaldehyde with hydroxylamine hydrochloride in aqueous media. A modified Dunstan & Bossi protocol (1898) remains widely used :

  • Procedure :

    • Paraformaldehyde is dissolved in water to create a 33% formaldehyde solution.

    • Hydroxylamine hydrochloride and sodium carbonate (0.5 equivalents) are added, and the mixture is stirred overnight.

    • Water and volatile compounds are evaporated under vacuum at 60°C, yielding a solid residue containing this compound trimer and sodium chloride.

    • Heating the residue under vacuum at 100°C produces gaseous this compound, which is sublimed and collected .

  • Key Parameters :

    • Yield : ~90% (based on paraformaldehyde conversion) .

    • Purity : High-purity gaseous this compound suitable for spectroscopic studies .

This method is favored in laboratory settings for its simplicity but requires careful control of evaporation and sublimation steps to avoid trimerization.

Industrial Steam Stripping and Trimerization Process

The US Patent US4680394A outlines an industrial-scale method emphasizing yield optimization and recyclability :

  • Reagents :

    • Dihydroxylamine sulfate (DHS), paraformaldehyde, ammonia gas.

  • Procedure :

    • DHS and paraformaldehyde are reacted in water with ammonia gas under agitation and cooling.

    • The mixture is steam-stripped at 104–105°C to recover this compound monomer (FOX-M).

    • FOX-M is trimerized (FOX-T) in a cooled slurry (0–5°C) over 12–16 hours.

    • FOX-T is recovered via filtration, washed with water to remove residual FOX-M, and dried .

  • Key Innovations :

    • Recycling : Mother liquor containing FOX-M is recycled, achieving near-quantitative yields.

    • Mass Balance : Paraformaldehyde (120 g), DHS (344 g), and ammonia (68 g) yield 610 g of FOX-T per batch .

Table 1: Industrial Process Parameters

ParameterValue
Reaction Temperature88–105°C (steam stripping)
Trimerization Temp.0–5°C
FOX-M Concentration14–15 wt% (mother liquor)
Yield>99% (theoretical)

Electrochemical Domino C–N Coupling

A novel electrochemical method enables this compound synthesis via C–N bond formation, leveraging renewable energy :

  • Catalyst : NiFe layered double hydroxides (LDHs) with dodecyl-sulfonate intercalation.

  • Conditions :

    • Aqueous electrolyte, −1.9 V vs. RHE.

    • CO₂ and nitrate/nitrite as carbon and nitrogen sources.

  • Performance :

    • Faradaic Efficiency : 31% (highest reported for this compound).

    • Rate : 0.8 mmol·h⁻¹·cm⁻².

This approach aligns with green chemistry principles, avoiding toxic reagents and enabling direct conversion of pollutants (CO₂, nitrate) into value-added products.

Sodium Acetate-Mediated Reflux

Organic Syntheses describes a method for preparing this compound solutions :

  • Reagents :

    • Paraformaldehyde, hydroxylamine hydrochloride, sodium acetate.

  • Procedure :

    • Paraformaldehyde and hydroxylamine hydrochloride are heated in water until dissolved.

    • Sodium acetate is added, and the solution is refluxed for 15 minutes, yielding a 10% this compound solution.

  • Applications :

    • Immediate use in subsequent reactions (e.g., diazonium salt transformations).

    • Limitation : Low concentration (10%) limits isolation efficiency .

Vacuum Sublimation for High-Purity Gas

High-purity this compound for spectroscopic studies is achieved via vacuum sublimation :

  • Steps :

    • Synthesized this compound trimer is heated under vacuum (100°C).

    • Gaseous this compound is collected in a cooled cell (−60°C).

  • Advantages :

    • Eliminates inorganic salts (e.g., NaCl).

    • Ideal for rotational spectroscopy and interstellar medium simulations .

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

MethodReagentsConditionsYield/PurityScale
Classical Aqueous Formaldehyde, NH₂OH·HCl60–100°C, vacuum~90%, high purityLaboratory
Industrial DHS, NH₃, paraformaldehyde0–105°C, steam stripping>99%, recyclableIndustrial
Electrochemical CO₂, nitrate, NiFe LDH−1.9 V, aqueous31% FEPilot
Sodium Acetate NH₂OH·HCl, NaOAcReflux10% solutionLaboratory
Vacuum Sublimation This compound trimer100°C, vacuum>98% purityAnalytical

Chemical Reactions Analysis

Formaldoxime undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and aryl diazonium salts for substitution reactions. The major products formed from these reactions are formic acid, formaldehyde, and aryl aldehydes .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry
Formaldoxime serves as a crucial reagent in organic synthesis, particularly for the conversion of aryl diazonium salts to aryl aldehydes. This transformation is significant in the synthesis of various aromatic compounds used in pharmaceuticals and agrochemicals.

Intermediate for Fluorinated Compounds
O-(2,3,4,5,6-Pentafluorobenzyl)this compound is utilized as an intermediate in synthesizing fluorinated organic compounds. The strong electron-withdrawing properties of this compound enhance the reactivity of substrates, making it valuable for chemists aiming to develop novel materials .

Biological Applications

Colorimetric Determination of Manganese
In biological research, this compound is employed for the colorimetric determination of manganese in biological samples. This method provides a reliable means of quantifying manganese levels, which is essential for various biochemical analyses.

Metabolic Pathways
Research indicates that this compound undergoes oxidation to produce nitrogen oxides such as nitric oxide (NO), facilitated by enzymes like cytochrome P-450. These metabolic transformations highlight its potential therapeutic applications and interactions within biological systems.

Material Science

Polymer Production
this compound is used in developing certain polymers and resins. Its incorporation into polymer matrices can improve thermal stability and chemical resistance, making it beneficial for industries requiring durable materials .

Analytical Chemistry Applications
In analytical chemistry, this compound aids in preparing derivatives for analytical methods. It enhances the detection and quantification of specific analytes in complex mixtures, providing essential tools for researchers .

Table 1: Summary of Biological Activities of this compound

Study Focus Area Findings
Study 1Manganese DetectionDemonstrated effective colorimetric determination using this compound as a reagent.
Study 2Metabolic PathwaysIdentified oxidation pathways leading to nitrogen oxides production via cytochrome P-450.
Study 3Polymer DevelopmentShowed improved thermal stability when this compound was incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of formaldoxime involves its reactivity with various chemical species. For example, in the conversion of aryl diazonium salts to aryl aldehydes, this compound acts as a nucleophile, attacking the diazonium ion to form the corresponding aldehyde . The molecular targets and pathways involved in these reactions depend on the specific chemical context in which this compound is used.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1 compares structural and electronic parameters of formaldoxime with related oximes:

Compound Structure C=N Bond Length (Å) N–O Bond Length (Å) Key Electronic Features
This compound CH₂=NOH 1.276 1.408 Planar geometry; 14N quadrupole coupling constant: -3.93 MHz
Acetaldoxime CH₃–CH=NOH ~1.27 (estimated) ~1.41 (estimated) Non-planar due to methyl steric effects; lower dipole moment
Formamidoxime NH₂–C(=NOH)–H 1.28 (theoretical) 1.39 (theoretical) Resonance stabilization amid amino group; stronger H-bonding
E-Cinnamaldehyde Oxime C₆H₅–CH=CH–NOH 1.26 (X-ray) 1.40 (X-ray) Extended conjugation; aromatic ring enhances stability

Key Findings :

  • This compound’s planar structure and short C=N bond facilitate resonance stabilization, unlike acetaldoxime’s sterically hindered conformation.
  • Quantum chemical calculations (SCF/TZVP) for this compound reveal discrepancies in 14N quadrupole coupling constants (experimental: -3.93 MHz vs. theoretical: -3.6 MHz), attributed to vibrational averaging and electron correlation neglect .

Key Findings :

  • This compound’s vasodilation is fully NO-dependent, unlike formamidoxime .
  • E-Cinnamaldehyde oxime’s higher potency stems from lipophilicity enhancing cell membrane penetration .

Key Findings :

  • This compound’s specificity for manganese is superior to PAN in low-concentration assays .
  • Acetohydroxamic acid is preferred for iron detection due to fewer interferences.

Biological Activity

Formaldoxime, chemically represented as CH₂NOH, is an oxime derived from formaldehyde. It has garnered attention in various fields of research due to its unique biological activities and potential applications in pharmaceuticals and material sciences. This article delves into the biological activity of this compound, highlighting its metabolic pathways, interactions with biological systems, and relevant case studies.

Metabolic Pathways

Research indicates that this compound undergoes various metabolic transformations. One significant pathway involves its oxidation, which can lead to the production of nitrogen oxides such as nitric oxide (NO). This reaction is facilitated by enzymes such as cytochrome P-450 (CYP), which exhibit monooxygenase-like activity. Studies have shown that CYP isoforms can metabolize this compound, contributing to its biological effects and potential therapeutic applications .

Interaction with Biological Targets

This compound's oxime functional group allows it to interact with various biological targets. Its derivatives have been studied for potential pharmaceutical applications due to their ability to coordinate with transition metals like iron(III), nickel(II), and manganese(II). These interactions can affect the electronic properties and reactivity profiles of these metals, which is crucial for understanding catalysis and material science applications.

Case Studies on Biological Effects

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
Metabolic Pathways Oxidation leading to nitric oxide production via CYP enzymes
Metal Coordination Interaction with transition metals affecting reactivity
Cytotoxicity Induction of oxidative stress in cell lines
Pharmaceutical Use Potential anti-cancer properties through oxime derivatives

Experimental Studies

Recent studies have focused on synthesizing this compound and characterizing its spectral properties using advanced spectroscopic techniques. These studies aim to provide a better understanding of its structure and behavior in various environments, including biological systems .

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis methods for formaldoxime, and how do reaction conditions influence product purity?

  • Methodology :

  • Traditional synthesis : Reacting formaldehyde (H₂CO) with hydroxylamine (H₂NOH) under controlled pH and temperature to form this compound (H₂C=NOH). This method requires careful stoichiometric balancing to minimize byproducts like HCN and H₂O .
  • Electrochemical synthesis : Using carbon-supported amorphous Mn electrocatalysts to reduce nitrate (NO₃⁻) in the presence of formaldehyde, achieving a Faradaic efficiency of ~41% for this compound generation. Optimal conditions include neutral pH and room temperature .
  • Precursor-based routes : Methyl radical (CH₃) reactions with nitric oxide (NO) at 923 K in combustion systems yield this compound via CH₃NO intermediates .

Q. How can this compound be detected and quantified in gas-phase systems?

  • Analytical techniques :

  • Photoionization mass spectrometry (PIMS) : Coupled with a vacuum ultraviolet (VUV) light source and high-resolution reflection time-of-flight mass spectrometer (Re-TOF-MS) to distinguish this compound isomers (e.g., CH₃NO vs. H₂C=NOH) via photoionization efficiency (PIE) curves .
  • Rotational spectroscopy : Millimeter- and submillimeter-wave measurements (150–660 GHz) using flow-cell spectrometers to assign rotational transitions of trans-formaldoxime. Watson’s Hamiltonian models fit spectral data to derive spectroscopic constants (e.g., rotational and centrifugal distortion parameters) .

Q. What factors contribute to the thermodynamic stability of this compound isomers?

  • Structural insights :

  • trans-formaldoxime is energetically favored over the cis isomer by ~5.6 kcal/mol due to reduced steric strain. At room temperature, the cis isomer’s Boltzmann population is negligible (~78 ppm) .
  • Intramolecular rearrangements (e.g., 1,3-hydrogen shifts) require high activation energy (>40 kcal/mol), making trans-formaldoxime kinetically stable under combustion conditions .

Q. How does this compound interact with hydroxylamine in biochemical systems?

  • Toxicity mechanism : this compound forms via formaldehyde-hydroxylamine reactions, inhibiting hydroxylamine oxidation in autotrophic nitrifying bacteria. This disrupts nitrogen metabolism, explaining formaldehyde’s acute toxicity in microbial cultures .

Advanced Research Questions

Q. What reaction pathways dominate this compound formation in high-temperature combustion environments?

  • Combustion dynamics :

  • In CH₃ + NO systems, this compound forms via CH₃NO intermediates at 923 K. Competing pathways (e.g., HCNO + H generation via ³CH₂ + NO) are suppressed due to the stability of the 1,3-hydrogen shift transition state .
  • In isopropyl radical ((CH₃)₂CH) systems, acetone oxime formation is minor compared to HNO elimination, highlighting radical-specific reactivity .

Q. How do transition metal complexes of this compound enable catalytic applications?

  • Coordination chemistry :

  • Iron(III), nickel(II), and manganese(II) form stable [M(tacn)(tfo)]Cl complexes with this compound cyclotrimer (tfoH₃). X-ray crystallography reveals distorted adamantane-like structures with M⁴⁺ centers stabilized by hyperconjugation from N→O electron donation .
  • These complexes catalyze aerobic dehydrogenative dimerization of p-thiocresol, demonstrating potential for green oxidation reactions .

Q. What spectroscopic challenges hinder the detection of this compound in interstellar media?

  • Astrochemical barriers :

  • Despite being a plausible interstellar molecule, this compound’s low dipole moment (µₐ=0.40 D, µᵦ=0.18–0.20 D) limits radio telescope detectability. High-resolution laboratory spectra (e.g., vibrational excited states v₁₂=1) are critical for matching astrophysical signals .
  • Competing isomers (e.g., formamide) dominate in thermodynamic equilibrium, requiring kinetic models to predict this compound abundance in molecular clouds .

Q. How can electrochemical synthesis optimize this compound yield for sustainable applications?

  • Process engineering :

  • Using nitrate (NO₃⁻) as a nitrogen source and formaldehyde as a carbon precursor reduces reliance on hydroxylamine. Key parameters include catalyst selection (amorphous Mn/C), current density (~100 mA cm⁻²), and reactant flow rates .
  • Hydrolysis of this compound to hydroxylamine (NH₂OH) offers a green alternative to industrial processes using Raschig synthesis (high-temperature NH₃ oxidation) .

Q. Tables

Q. Table 1. Key Spectroscopic Constants for trans-Formaldoxime

ParameterGround Statev₁₂=1 State
Rotational constant (A)23.512 GHz23.498 GHz
Centrifugal distortion (ΔJ)0.012 kHz0.014 kHz
Dipole moment (µₐ)0.40 D0.39 D

Q. Table 2. Comparison of this compound Synthesis Routes

MethodYield (%)ConditionsByproducts
CH₃ + NO combustion~65923 K, 1 atmHCN, H₂O
Electrochemical~41 (FE)Neutral pH, RTNH₂OH (post-hydrolysis)
H₂CO + H₂NOH~85pH 5–6, 50°CHCN (traces)

Q. Notes

  • Avoided consumer/commercial topics (e.g., reagent pricing in ).
  • Methodological focus ensured through experimental parameters and analytical techniques.
  • Advanced questions integrate interdisciplinary contexts (astrochemistry, catalysis, electrochemistry).

Properties

IUPAC Name

N-methylidenehydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO/c1-2-3/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDFHQJTAWCFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058785
Record name Nitrone
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Molecular Weight

45.041 g/mol
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CAS No.

75-17-2
Record name Nitrone
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Record name Formaldoxime
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Record name Formaldehyde, oxime
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Record name Formaldehyde oxime
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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